molecular formula C10H6Cl2F2O3 B13727430 3-(3,4-Dichloro-5-(difluoromethoxy)phenyl)acrylic acid

3-(3,4-Dichloro-5-(difluoromethoxy)phenyl)acrylic acid

Cat. No.: B13727430
M. Wt: 283.05 g/mol
InChI Key: HIFVMFCKFHUKRX-OWOJBTEDSA-N
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Description

3,4-Dichloro-5-(difluoromethoxy)cinnamic acid is an organic compound with the molecular formula C10H6Cl2F2O3 It is a derivative of cinnamic acid, characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-(difluoromethoxy)cinnamic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzaldehyde and difluoromethoxyacetic acid.

    Condensation Reaction: The key step involves a condensation reaction between 3,4-dichlorobenzaldehyde and difluoromethoxyacetic acid in the presence of a base such as sodium hydroxide. This reaction forms the corresponding cinnamic acid derivative.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 3,4-Dichloro-5-(difluoromethoxy)cinnamic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-(difluoromethoxy)cinnamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atoms and difluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,4-Dichloro-5-(difluoromethoxy)cinnamic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(difluoromethoxy)cinnamic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorocinnamic acid: Lacks the difluoromethoxy group, resulting in different chemical properties.

    5-(Difluoromethoxy)cinnamic acid: Lacks the chlorine atoms, leading to variations in reactivity and applications.

Uniqueness

3,4-Dichloro-5-(difluoromethoxy)cinnamic acid is unique due to the presence of both chlorine atoms and a difluoromethoxy group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H6Cl2F2O3

Molecular Weight

283.05 g/mol

IUPAC Name

(E)-3-[3,4-dichloro-5-(difluoromethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H6Cl2F2O3/c11-6-3-5(1-2-8(15)16)4-7(9(6)12)17-10(13)14/h1-4,10H,(H,15,16)/b2-1+

InChI Key

HIFVMFCKFHUKRX-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=C(C(=C1OC(F)F)Cl)Cl)/C=C/C(=O)O

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)Cl)Cl)C=CC(=O)O

Origin of Product

United States

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